molecular formula C15H20N6O4S B12909745 4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester CAS No. 92144-25-7

4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester

Cat. No.: B12909745
CAS No.: 92144-25-7
M. Wt: 380.4 g/mol
InChI Key: WNURERGSLOPXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester is a complex organic compound that features a quinazoline core, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester typically involves multiple steps. One common route starts with the chlorosulfonation of 2,4-quinazolinediamine to produce 2,4-diamino-6-quinazolinesulfonyl chloride . This intermediate is then reacted with piperazine-1-carboxylic acid ethyl ester under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in folate metabolism, thereby exerting antibacterial or antimalarial effects . The sulfonyl group and quinazoline core are critical for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester is unique due to its combination of a quinazoline core, sulfonyl group, and piperazine ring, which confer specific chemical properties and biological activities not found in other similar compounds.

Properties

CAS No.

92144-25-7

Molecular Formula

C15H20N6O4S

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 4-(2,4-diaminoquinazolin-6-yl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C15H20N6O4S/c1-2-25-15(22)20-5-7-21(8-6-20)26(23,24)10-3-4-12-11(9-10)13(16)19-14(17)18-12/h3-4,9H,2,5-8H2,1H3,(H4,16,17,18,19)

InChI Key

WNURERGSLOPXLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.